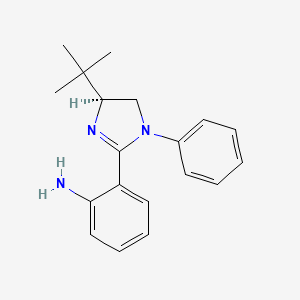
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline is a chiral compound that features a tert-butyl group, a phenyl group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and tert-butyl groups.
Reduction: Reduction reactions can target the imidazole ring, converting it to a dihydroimidazole.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidized derivatives of the phenyl and tert-butyl groups.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of imidazole-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of (S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The tert-butyl and phenyl groups can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline: The enantiomer of the compound, which may have different biological activities.
2-(4-(tert-Butyl)-1-phenyl-1H-imidazol-2-yl)aniline: A similar compound without the chiral center.
Uniqueness
(S)-2-(4-(tert-Butyl)-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)aniline is unique due to its chiral center, which can impart specific stereochemical properties and biological activities. The presence of the tert-butyl group also enhances its stability and lipophilicity, making it a valuable compound in various applications.
Eigenschaften
Molekularformel |
C19H23N3 |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
2-[(4S)-4-tert-butyl-1-phenyl-4,5-dihydroimidazol-2-yl]aniline |
InChI |
InChI=1S/C19H23N3/c1-19(2,3)17-13-22(14-9-5-4-6-10-14)18(21-17)15-11-7-8-12-16(15)20/h4-12,17H,13,20H2,1-3H3/t17-/m1/s1 |
InChI-Schlüssel |
PVRFHSUWUABXCD-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1CN(C(=N1)C2=CC=CC=C2N)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)C1CN(C(=N1)C2=CC=CC=C2N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


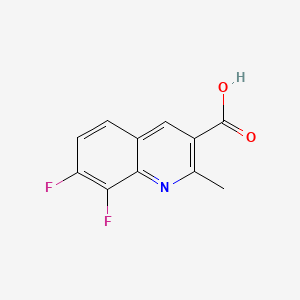

![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
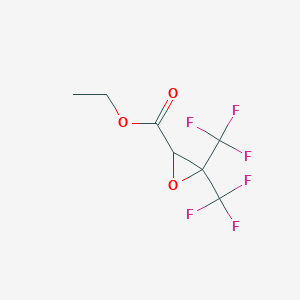
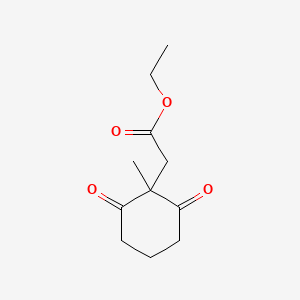
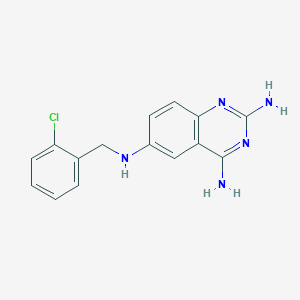
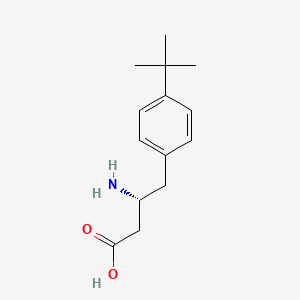
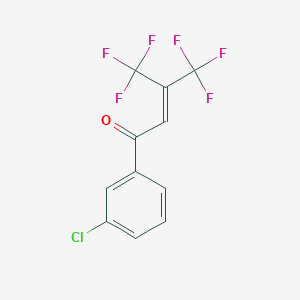
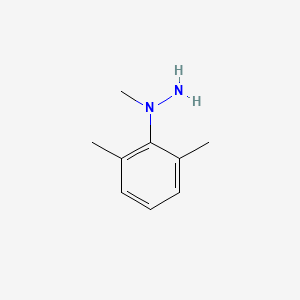


![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)


